molecular formula C21H24ClN3O B5086086 7-(Diethylaminomethyl)-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride

7-(Diethylaminomethyl)-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride

Cat. No.: B5086086
M. Wt: 369.9 g/mol
InChI Key: OUHJMEPZGXBUKG-UHFFFAOYSA-N
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Description

7-(Diethylaminomethyl)-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride is a complex organic compound with a unique structure that includes an indole core, a diethylaminomethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Mannich reaction, which is a powerful tool in medicinal chemistry for the synthesis of novel chemical entities . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-(Diethylaminomethyl)-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another and can occur under various conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

7-(Diethylaminomethyl)-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Diethylaminomethyl)-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and compounds with similar functional groups, such as:

Uniqueness

What sets 7-(Diethylaminomethyl)-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various fields of research.

Properties

IUPAC Name

7-(diethylaminomethyl)-6-hydroxy-2-methyl-1-phenylindole-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O.ClH/c1-4-23(5-2)14-19-20(25)12-11-17-18(13-22)15(3)24(21(17)19)16-9-7-6-8-10-16;/h6-12,25H,4-5,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHJMEPZGXBUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1N(C(=C2C#N)C)C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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